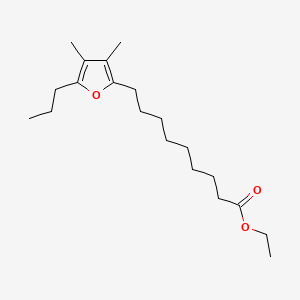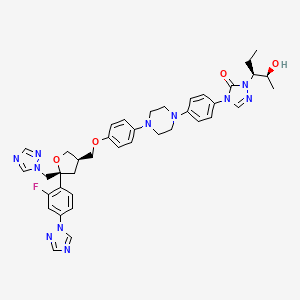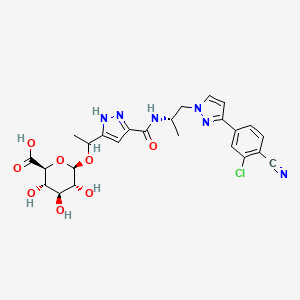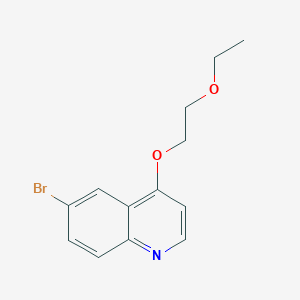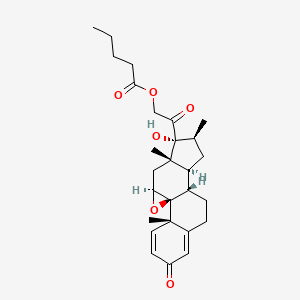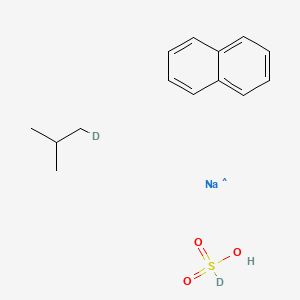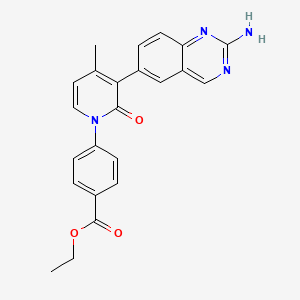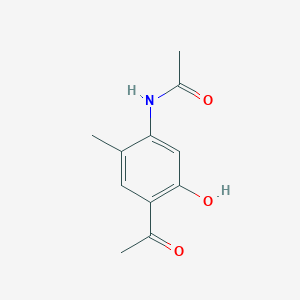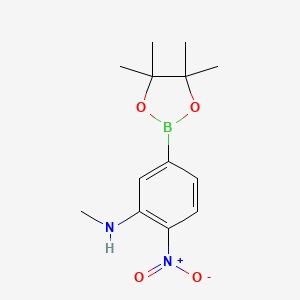
1-benzyl-4H-quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4H-quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a benzyl group attached to the nitrogen atom at the 1-position and an amine group at the 2-position.
Vorbereitungsmethoden
The synthesis of 1-benzyl-4H-quinazolin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzylamine with benzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired quinazoline derivative . Another approach involves the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . Industrial production methods often employ transition-metal catalysts and environmentally benign conditions to achieve high yields and atom economy .
Analyse Chemischer Reaktionen
1-Benzyl-4H-quinazolin-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include molecular iodine, IBX, hydrogenation catalysts, and various electrophiles. The major products formed from these reactions are substituted quinazoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4H-quinazolin-2-amine has been extensively studied for its scientific research applications in various fields:
Wirkmechanismus
The mechanism of action of 1-benzyl-4H-quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects . For example, it can inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Molecular docking studies have revealed its binding mode with the transcriptional regulator PqsR, highlighting its potential as an anti-biofilm agent .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4H-quinazolin-2-amine can be compared with other similar quinazoline derivatives, such as:
2-Phenylquinazoline: Known for its anticancer and antimicrobial activities.
4-Oxo-2-methylquinazolin-3(4H)-yl isothioureas: Exhibits anti-HIV and antibacterial properties.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Shows potent activity against E. coli and P.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with unique molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H15N3 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
1-benzyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-10-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
InChI-Schlüssel |
VFDDBOMPXDOLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C(=N1)N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
